molecular formula C24H22ClFN2O4 B12008729 N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide CAS No. 397287-96-6

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide

Cat. No.: B12008729
CAS No.: 397287-96-6
M. Wt: 456.9 g/mol
InChI Key: JQMZTSQTNPPGOE-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide is a structurally complex acetamide derivative featuring multiple pharmacologically relevant substituents. Its core structure includes:

  • A 4-chlorophenyl methoxy substituent at the para position of the central phenyl ring, contributing to lipophilicity and steric bulk.
  • A 3-ethoxy group on the same phenyl ring, modulating electronic and solubility properties.

This compound’s design likely targets receptors or enzymes sensitive to halogenated aromatic systems, such as kinase inhibitors or antimicrobial agents.

Properties

CAS No.

397287-96-6

Molecular Formula

C24H22ClFN2O4

Molecular Weight

456.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C24H22ClFN2O4/c1-2-30-23-13-18(5-12-22(23)32-15-17-3-6-19(25)7-4-17)14-27-28-24(29)16-31-21-10-8-20(26)9-11-21/h3-14H,2,15-16H2,1H3,(H,28,29)/b27-14+

InChI Key

JQMZTSQTNPPGOE-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through reactions such as etherification and halogenation. The final step involves the condensation of these intermediates under specific conditions to form the desired compound. Common reagents used in these reactions include chlorinating agents, ethylating agents, and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler derivatives with fewer functional groups.

Scientific Research Applications

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Formula Notable Features Reference
Target Compound 4-Cl-C₆H₄-OCH₂, 3-OEt, Schiff base, 4-F-C₆H₄-OCH₂CO- C₂₄H₂₁ClFN₂O₄* Combines chloro, fluoro, and ethoxy groups; Schiff base may enhance reactivity. N/A
2-{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide 4-Cl-C₆H₄, 4-CF₃-pyridinyl, 3-CN, sulfanyl linker, 4-OEt-C₆H₄ C₂₄H₁₈ClF₃N₄O₂S Trifluoromethyl and cyano groups increase electron-withdrawing effects.
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide 4-Cl-C₆H₄, 4-F-C₆H₄-SO₂, quinolin-4-one, ethyl substituent C₂₅H₂₀ClFN₂O₄S Sulfonyl group enhances solubility; quinoline core may intercalate with DNA.
2-(4-chloro-3-methylphenoxy)-N-[4-[(ethylphenylamino)sulfonyl]phenyl]acetamide 4-Cl-3-Me-C₆H₃-O, sulfamoylphenyl, ethylphenylamino C₂₃H₂₃ClN₂O₄S Sulfamoyl group introduces potential protease inhibition.
2-[(4-fluoro-2-methylphenyl)amino]-N-(3-methoxyphenyl)acetamide 4-F-2-Me-C₆H₃-NH, 3-OMe-C₆H₄ C₁₆H₁₇FN₂O₂ Smaller molecular weight; lacks halogenated aromatic diversity.

Physicochemical and Pharmacokinetic Insights

  • Schiff Base Stability: The methylideneamino group may confer pH-dependent stability, contrasting with more stable sulfonamide () or carboxamide () linkages.
  • Electron Effects: The 3-ethoxy group donates electrons via resonance, while the 4-fluorophenoxy group withdraws electrons inductively, creating a polarized aromatic system.

Biological Activity

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H25ClN2OC_{25}H_{25}ClN_2O with a molecular weight of 420.93 g/mol. The compound features a complex structure that includes multiple aromatic rings and functional groups conducive to biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂ClN₂O₄
Molecular Weight342.4 g/mol
IUPAC NameThis compound
CAS Number[To be determined]

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a series of synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis with varying minimum inhibitory concentrations (MICs) .

Key Findings:

  • Compounds displayed IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating strong enzyme inhibition potential.
  • The compound's structural features, particularly the presence of halogenated phenyl groups, contribute to its enhanced antibacterial efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been inferred from studies on structurally related compounds. Many derivatives containing similar moieties have shown significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the target compound may also exhibit anti-inflammatory effects, although specific studies are needed for validation.

Enzyme Inhibition

Inhibition of key enzymes such as acetylcholinesterase (AChE) has been a focus in evaluating the biological activity of this class of compounds. Preliminary results indicate that compounds with similar structures effectively inhibit AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's disease.

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive Inhibition0.5 - 2.0
UreaseStrong Inhibitor1.13 - 6.28

Case Studies

  • Study on Antibacterial Activity:
    A recent study synthesized several derivatives based on the oxadiazole and piperidine moieties, demonstrating significant antibacterial activity against various strains . The study highlighted the importance of substituent variations in enhancing biological efficacy.
  • Docking Studies:
    Molecular docking studies have been conducted to understand the binding interactions between the compound and target proteins, revealing favorable binding affinities that correlate with observed biological activities .
  • Enzyme Inhibition Studies:
    Research on enzyme inhibition has shown that compounds with similar structural characteristics effectively inhibit AChE and urease, suggesting potential therapeutic applications in neuroprotection and urolithiasis management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.